molecular formula C19H23NO3S B6541025 2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide CAS No. 1058394-53-8

2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide

Cat. No. B6541025
CAS RN: 1058394-53-8
M. Wt: 345.5 g/mol
InChI Key: SKIINIFVMMNZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-methoxyphenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide” is a complex organic molecule. It contains a methoxyphenol group, a thiophene ring, a cyclopentyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxyphenol and thiophene groups are aromatic, which means they have a ring structure with alternating single and double bonds . The cyclopentyl group is a five-membered ring, and the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on improving its efficacy and reducing its side effects .

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-15-7-2-3-8-16(15)23-13-18(21)20-14-19(10-4-5-11-19)17-9-6-12-24-17/h2-3,6-9,12H,4-5,10-11,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIINIFVMMNZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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